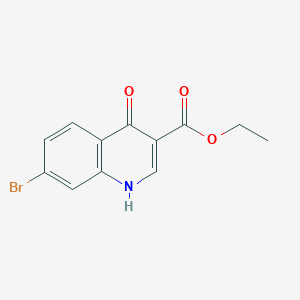

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFBKTAITAHHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939286 | |

| Record name | Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179943-57-8 | |

| Record name | Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, including its molecular weight, and present a detailed, field-proven protocol for its synthesis via the Gould-Jacobs reaction. Furthermore, this guide outlines the essential analytical techniques for its characterization, complete with expected spectroscopic data. Finally, we explore the compound's role as a crucial intermediate in the development of novel therapeutic agents, supported by insights into the broader biological significance of the quinoline scaffold. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds. Its versatile chemical nature allows for a wide range of substitutions, enabling the fine-tuning of pharmacological properties. Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects. This compound serves as a pivotal building block in the synthesis of more complex quinoline-based molecules, making a thorough understanding of its properties and synthesis essential for the advancement of novel drug candidates.

Physicochemical Properties of this compound

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 296.12 g/mol | [1][2][3] |

| Molecular Formula | C₁₂H₁₀BrNO₃ | [1][2][3] |

| CAS Number | 179943-57-8 | [1][3] |

| IUPAC Name | ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate | [4][5] |

| Melting Point | 307-309 °C | [4] |

| Appearance | Solid | [2] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is reliably achieved through a two-step process, beginning with the formation of an enamine intermediate followed by a thermally induced cyclization, a variant of the Gould-Jacobs reaction.

Overall Synthesis Pathway

Caption: Overall synthetic route for this compound.

Step 1: Synthesis of Diethyl (3-bromoanilinomethylene)malonate (Enamine Intermediate)

This initial step involves the condensation of m-bromoaniline with diethyl ethoxymethylenemalonate. The reaction proceeds by the nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol.

Materials:

-

m-Bromoaniline

-

Diethyl ethoxymethylenemalonate

-

Ethanol (for recrystallization)

Protocol:

-

In a round-bottom flask, combine equimolar amounts of m-bromoaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture with stirring. The reaction is typically initiated at temperatures around 100-120°C.

-

Continue heating for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product, diethyl (3-bromoanilinomethylene)malonate, can be purified by recrystallization from a suitable solvent such as ethanol to yield a solid product.

Step 2: Thermal Cyclization to this compound

The second stage involves the high-temperature intramolecular cyclization of the enamine intermediate. This reaction is typically carried out in a high-boiling point, inert solvent to facilitate the high temperatures required for the ring closure and subsequent elimination of ethanol.

Materials:

-

Diethyl (3-bromoanilinomethylene)malonate (from Step 1)

-

High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

Protocol:

-

In a suitable reaction vessel equipped for high-temperature reactions, add the purified diethyl (3-bromoanilinomethylene)malonate to a high-boiling point solvent.

-

Heat the mixture to a temperature of approximately 240-250°C with stirring.

-

Maintain this temperature for 30-60 minutes to ensure complete cyclization.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent.

-

Collect the solid product, this compound, by filtration.

-

Wash the collected solid with a low-boiling point solvent (e.g., hexane or ether) to remove any residual high-boiling solvent.

-

Further purification can be achieved by recrystallization from a high-boiling solvent like dimethylformamide (DMF).

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are standard for the structural elucidation of this compound.

Spectroscopic Data Acquisition Workflow

Caption: Workflow for the analytical characterization of the synthesized product.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring, the vinyl proton, the ethyl ester protons (a quartet and a triplet), and a broad singlet for the N-H proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 7-bromo substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all twelve carbon atoms in the molecule. Key signals will include those for the carbonyl carbons of the ester and the quinolone ring, the carbons of the aromatic ring (with the carbon bearing the bromine showing a characteristic shift), and the carbons of the ethyl group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the calculated exact mass. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch (for the hydroxyl group, which exists in tautomeric equilibrium with the 4-oxo form), an N-H stretch, a strong C=O stretch for the ester, and another C=O stretch for the quinolone carbonyl. Aromatic C-H and C=C stretching vibrations will also be present.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. The quinoline-3-carboxylate moiety is a key pharmacophore in several classes of therapeutic agents.

-

Anticancer Agents: Numerous studies have highlighted the potential of quinoline derivatives as antiproliferative agents. The planarity of the quinoline ring allows for intercalation with DNA, while various substituents can be introduced to target specific enzymes or receptors involved in cancer cell proliferation.

-

Antimalarial Drugs: The quinoline core is famously present in antimalarial drugs like chloroquine and mefloquine. The 7-bromo substituent can be a site for further chemical modification to develop new antimalarial candidates with improved efficacy and resistance profiles.

-

Antibacterial and Antifungal Agents: The quinoline scaffold is also found in a number of antibacterial and antifungal compounds. The ability to functionalize the quinoline ring at multiple positions allows for the creation of derivatives with potent activity against a range of microbial pathogens.

The 7-bromo position on this compound is particularly useful for introducing further chemical diversity through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of a wide array of novel drug candidates.

Conclusion

This technical guide has provided a detailed overview of this compound, a compound of significant interest to the scientific community. By understanding its fundamental properties, mastering its synthesis, and being proficient in its characterization, researchers are well-equipped to utilize this versatile building block in the design and development of next-generation therapeutic agents and advanced materials. The methodologies and data presented herein are intended to serve as a practical and authoritative resource to facilitate innovation in the fields of medicinal chemistry and organic synthesis.

References

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. This versatile heterocyclic compound serves as a pivotal intermediate in the development of novel therapeutic agents, functional dyes, and agrochemicals. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering both foundational knowledge and practical insights into the utilization of this valuable chemical scaffold.

Introduction: The Quinoline Core in Modern Chemistry

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] The strategic substitution of the quinoline core allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound, featuring a bromine atom at the 7-position, a hydroxyl group at the 4-position, and an ethyl carboxylate at the 3-position, is a highly functionalized intermediate. The presence of these distinct functional groups provides multiple avenues for synthetic modification, making it a valuable building block for creating diverse chemical libraries. The bromine atom, in particular, serves as a versatile handle for modern cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl substituents. This guide will delve into the core characteristics of this compound, providing the technical details necessary for its effective use in research and development.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation.

Structural and General Information

This compound exists as a solid at room temperature and is typically off-white to pale yellow in color.[2][3] The molecule exhibits keto-enol tautomerism, predominantly favoring the 4-quinolone form, which is stabilized by intramolecular hydrogen bonding between the 4-oxo group and the N-H proton.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate | [3] |

| Synonyms | Ethyl 7-bromo-4-hydroxy-3-quinolinecarboxylate | [4] |

| CAS Number | 179943-57-8 | [2][4] |

| Molecular Formula | C₁₂H₁₀BrNO₃ | [2][3][4] |

| Molecular Weight | 296.12 g/mol | [2][3][4] |

| Appearance | Solid | [2][3] |

| Melting Point | 307-309 °C | |

| Purity | Typically ≥95% | [2] |

Predicted Physicochemical Data

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source(s) |

| Boiling Point | 385.5 ± 37.0 °C | |

| Flash Point | 186.9 ± 26.5 °C | |

| Density | 1.593 ± 0.06 g/cm³ | |

| XLogP3 | 2.7 | [3] |

Spectroscopic Profile (Predicted)

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, with characteristic splitting patterns. The ethyl group will present as a quartet and a triplet. The N-H and O-H protons may appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will display 12 distinct carbon signals, including those for the carbonyl carbons of the ester and the quinolone ring, aromatic carbons, and the two carbons of the ethyl group. The carbon attached to the bromine atom will show a characteristic chemical shift.

-

IR Spectroscopy: Key vibrational bands are expected for the N-H and O-H stretching (as a broad band), C=O stretching of the quinolone and the ester, and C=C stretching of the aromatic rings.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M⁺ and M+2) being a key identifier.[7]

Synthesis and Manufacturing

The primary and most established route for the synthesis of this compound is a variation of the Gould-Jacobs reaction. This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Gould-Jacobs Reaction Pathway

The synthesis proceeds in two main stages:

-

Condensation: 3-Bromoaniline is reacted with diethyl ethoxymethylenemalonate. This step forms an intermediate, diethyl (3-bromoanilinomethylene)malonate, with the elimination of ethanol.

-

Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether. The high temperature induces an intramolecular cyclization, followed by the elimination of another molecule of ethanol, to yield the final 4-hydroxyquinoline ring system.

References

The Enduring Therapeutic Promise of the Quinoline Scaffold: A Technical Guide to its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its inherent structural versatility has allowed for the development of a multitude of derivatives with potent anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive exploration of these key biological activities, delving into the underlying mechanisms of action, presenting detailed experimental protocols for their evaluation, and summarizing key quantitative data to inform future drug discovery and development efforts.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline, consisting of a benzene ring fused to a pyridine ring, is a fundamental heterocyclic compound.[1] While the unsubstituted quinoline molecule itself has limited biological significance, its derivatives are central to a vast array of pharmacologically active compounds.[3] The strategic placement of various substituents on the quinoline nucleus allows for the fine-tuning of its physicochemical properties, leading to enhanced target specificity and therapeutic efficacy. This adaptability has cemented the quinoline scaffold as a "privileged structure" in medicinal chemistry, consistently yielding compounds with significant biological potential.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[2][3][4] These mechanisms often involve the disruption of fundamental cellular processes essential for tumor growth and survival, including DNA replication, cell cycle progression, and signal transduction.[1][3][4]

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are multifaceted. Some derivatives act as topoisomerase inhibitors , interfering with the enzymes responsible for managing DNA topology during replication and transcription, ultimately leading to DNA damage and apoptosis.[1] Others function by intercalating with DNA , disrupting its structure and inhibiting replication and transcription processes.[1]

Furthermore, many quinoline-based compounds target key kinases involved in pro-survival signaling pathways, such as the PI3K/AKT and EGFR pathways.[1][5] By inhibiting these kinases, they can effectively block signals that promote cell proliferation, survival, and angiogenesis.[1] Certain derivatives also induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1]

Caption: Anticancer mechanisms of quinoline derivatives.

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of quinoline derivatives is commonly quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Range (µM) | Reference |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 | [6] |

| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 | [6] |

| 2,4-disubstituted quinolines | SF-295, HTC-8, HL-60 | 0.314 - 4.65 (µg/cm³) | [7] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinoline | HL-60 | 19.88 (µg/ml) | [7] |

| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01–77.67 (% inhibition) | [7] |

| 3-quinoline derivatives | MCF-7 (Breast) | 29.8 - 40.4 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9]

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]

-

Compound Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent like DMSO. Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should typically not exceed 0.5%.

-

Cell Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of the quinoline derivatives to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.[6]

-

Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.[10]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software.[6]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoline derivatives, particularly the fluoroquinolones, are a well-established class of broad-spectrum antibacterial agents.[11] Their antimicrobial activity extends to both Gram-positive and Gram-negative bacteria, and some derivatives also exhibit potent antifungal properties.[12]

Mechanisms of Antimicrobial Action

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA synthesis.[11] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[11] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Topoisomerase IV is involved in the decatenation of daughter chromosomes following replication. By inhibiting these enzymes, quinolones lead to the accumulation of DNA strand breaks, ultimately resulting in bacterial cell death.[11]

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial potency of quinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Antibacterial Activity:

| Derivative Class/Compound | Target Organism(s) | MIC Range (µg/mL) | Reference |

| Quinolone coupled hybrids | Gram-positive & Gram-negative bacteria | 0.125 - 8 | [13] |

| N-methylbenzoindolo[3,2-b]-quinolines | Vancomycin-resistant E. faecium | 4 | [14] |

| 9-bromo substituted indolizinoquinoline-5,12-diones | E. coli, MRSA | 2 | [14] |

| 2-sulfoether-4-quinolones | S. aureus, B. cereus | 0.8 - 1.61 (µM) | [14] |

| Quinoline-2-one derivatives | MRSA, VRE | 0.75 | [15] |

Antifungal Activity:

| Derivative Class/Compound | Target Organism(s) | MIC Range (µg/mL) | Reference |

| Quinoline-based amides | G. candidum, C. albicans, P. chrysogenum | Potent activity | [14] |

| Quinoline-thiazole hybrids | Candida species | <0.06 - 0.24 | [14][16] |

| 6-substituted quinolines | A. flavus, A. niger, F. oxysporum, C. albicans | Potent activity | [14] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Caption: Workflow for the agar well diffusion assay.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of a sterile agar plate (e.g., Mueller-Hinton agar).

-

Well Creation: Aseptically create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the quinoline derivative solution (at a known concentration) into each well. A control with the solvent alone should also be included.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Antimalarial Activity: A Historical and Enduring Legacy

The quinoline scaffold is historically and currently of paramount importance in the fight against malaria. Quinine, a naturally occurring quinoline alkaloid, was one of the first effective treatments for this devastating parasitic disease. Synthetic quinoline derivatives, such as chloroquine and mefloquine, have been mainstays of antimalarial chemotherapy for decades.[17]

Mechanism of Antimalarial Action

The primary target of many quinoline antimalarials is the detoxification of heme within the malaria parasite, Plasmodium falciparum.[17] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[17] The parasite detoxifies this heme by polymerizing it into an inert crystalline pigment called hemozoin.[18][19][20]

Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite.[17] Here, they are thought to interfere with heme polymerization in several ways: by forming a complex with heme that "caps" the growing hemozoin crystal, preventing further polymerization, or by binding to the crystal surface and blocking the addition of new heme units.[18][19][20][21] The resulting buildup of free heme is highly toxic to the parasite, leading to its death.[17]

Caption: Inhibition of heme polymerization by quinoline antimalarials.

Quantitative Assessment of Antimalarial Activity

The in vitro antimalarial activity of quinoline derivatives is expressed as the 50% inhibitory concentration (IC50) against P. falciparum.

| Compound/Derivative Class | P. falciparum Strain(s) | IC50 Range (µM) | Reference |

| Quinolinyl thiourea analogue | Chloroquine-resistant | 1.2 | [1] |

| Quinoline derivatives | - | 0.014 - 5.87 (µg/mL) | [1] |

| 7-(2-phenoxyethoxy)-4(1H)-quinolones | Drug-resistant | as low as 0.15 nM (EC50) | [1] |

| Quinoline-sulfonamide hybrids | 3D7, K1 | 0.01 - 0.41 | [22] |

| Quinoline-β-lactam hybrids | W2 | 80 - 94 nM | [22] |

| 2,4-bis-substituted quinolines | 3D7, W2 | 0.032 - 0.34 | [23] |

Experimental Protocol: SYBR Green I-based Fluorescence Assay

The SYBR Green I assay is a high-throughput method for quantifying parasite growth by measuring the amount of parasite DNA.[24]

Caption: Workflow for the SYBR Green I antimalarial assay.

Step-by-Step Methodology:

-

Preparation of Drug-Coated Plates: In a 96-well microplate, perform serial dilutions of the quinoline derivative in a complete culture medium.[24]

-

Parasite Culture and Inoculation: Use a synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5-1%. Prepare a suspension of parasitized erythrocytes at a 2% hematocrit in a complete medium and add 200 µL to each well of the drug-coated plate.[24]

-

Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[24]

-

Lysis and Staining: Prepare a lysis buffer containing SYBR Green I. After incubation, add 100 µL of the lysis buffer to each well and incubate in the dark at room temperature for 1 to 24 hours.[24]

-

Fluorescence Measurement: Read the fluorescence of each well using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[24]

-

Data Analysis: Subtract the background fluorescence from uninfected erythrocyte controls. Express the fluorescence as a percentage of the drug-free control and plot against the drug concentration to determine the IC50 value.[24]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Quinoline derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.[25]

Mechanisms of Anti-inflammatory Action

A primary mechanism of anti-inflammatory action for many quinoline derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[26][27] These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting COX-2 and 5-LOX, quinoline compounds can effectively reduce the production of these pro-inflammatory molecules.[26] Some derivatives also inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[27]

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. ijrpr.com [ijrpr.com]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. benchchem.com [benchchem.com]

- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 20. profiles.wustl.edu [profiles.wustl.edu]

- 21. Quinolines block every step of malaria heme crystal growth - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of the Quinoline Scaffold: A Technical Guide to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to a wide array of therapeutic agents. This guide provides an in-depth exploration of the therapeutic applications of substituted quinolines, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The inherent chemical properties of the quinoline nucleus, including its aromaticity, planarity, and ability to engage in various non-covalent interactions, make it a "privileged scaffold" in drug design. Strategic placement of substituents on the quinoline ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to compounds with diverse biological activities. The synthesis of substituted quinolines is often achieved through established methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, with modern advancements offering more efficient and greener alternatives.[1][2][3][4]

Anticancer Applications: Targeting the Machinery of Malignancy

Substituted quinolines have emerged as a significant class of anticancer agents, exhibiting efficacy through multiple mechanisms of action that disrupt the proliferation and survival of cancer cells.[5][6][7][8]

DNA Intercalation and Topoisomerase Inhibition

The planar nature of the quinoline ring allows it to intercalate between the base pairs of DNA, distorting the double helix and interfering with essential cellular processes like replication and transcription.[9][10][11][12] This mechanism can lead to cell cycle arrest and apoptosis. Furthermore, many quinoline derivatives function as topoisomerase inhibitors.[13][14][15][16] Topoisomerases are crucial enzymes that resolve DNA topological problems during replication, transcription, and recombination. By stabilizing the transient DNA-enzyme cleavage complex, quinoline-based inhibitors introduce permanent DNA strand breaks, ultimately triggering cell death.[9][14][16][17] Prominent examples of anticancer drugs that incorporate a quinoline or related scaffold and function as topoisomerase inhibitors include camptothecin and its analogs.[18]

Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling pathways that are often dysregulated in cancer. Substituted quinolines have been successfully developed as inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases.[8][9] By blocking the ATP-binding site of these enzymes, quinoline derivatives can halt the downstream signaling cascades that drive tumor growth, angiogenesis, and metastasis.[7][9]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A fundamental step in the evaluation of novel anticancer compounds is the determination of their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} caption { label="Workflow of the MTT Cytotoxicity Assay."; fontsize=10; fontname="Arial"; }

Antimicrobial Applications: Combating Infectious Diseases

The quinolone and fluoroquinolone classes of antibiotics are a testament to the power of the quinoline scaffold in combating bacterial infections. Their broad-spectrum activity has made them indispensable in clinical practice.[19][20][21][22][23][24][25][26]

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of action of quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[19][20][21][22][23][24][26] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Topoisomerase IV is crucial for the decatenation of daughter chromosomes following replication. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacteria.[19][20][22][23][24][26] The selectivity of these drugs for bacterial topoisomerases over their mammalian counterparts is a key factor in their therapeutic utility.[20]

dot graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

subgraph "Bacterial Cell" A[Quinolone Antibiotic] --> B{Inhibition of DNA Gyrase & Topoisomerase IV}; B --> C[Stabilization of Enzyme-DNA Complex]; C --> D[Accumulation of Double-Strand DNA Breaks]; D --> E[Inhibition of DNA Replication & Transcription]; E --> F[Bacterial Cell Death]; end

A -> B [label="Enters Bacterial Cell"]; caption { label="Mechanism of Action of Quinolone Antibiotics."; fontsize=10; fontname="Arial"; }

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[27][28][29][30][31]

Principle: A standardized inoculum of a bacterial strain is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that prevents visible bacterial growth is determined.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the substituted quinoline compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

Anti-Inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and substituted quinolines have demonstrated significant potential as anti-inflammatory agents.[32][33]

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This can occur through various mechanisms, including the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. By suppressing the production of these inflammatory molecules, substituted quinolines can alleviate the signs and symptoms of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[34][35][36][37][38]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Baseline Paw Volume Measurement: Measure the initial volume of the hind paw of each animal using a plethysmometer.

-

Compound Administration: Administer the substituted quinoline compound to the test group of animals (e.g., orally or intraperitoneally). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time following compound administration (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the subplantar region of the hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Neurodegenerative Disease Applications: Targeting Neuropathological Pathways

Substituted quinolines have shown promise in the development of therapies for neurodegenerative disorders like Alzheimer's disease.[39][40]

Cholinesterase Inhibition

One of the key therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[41][42][43] Several quinoline derivatives have been identified as potent inhibitors of these enzymes, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function.[40][43]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The Ellman's method is a widely used colorimetric assay to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.[33][41][44][45][46][47]

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobis(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), DTNB, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE solution. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate (ATCI) and DTNB to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC₅₀ value.

Enzyme Inhibition: A Broad Spectrum of Targets

Beyond the specific examples mentioned above, substituted quinolines have been shown to inhibit a wide range of other enzymes, highlighting their potential in treating various diseases. These include, but are not limited to, proteasome inhibitors for cancer therapy and HIV-1 integrase inhibitors for antiviral treatment.

Conclusion

The substituted quinoline scaffold represents a remarkably versatile and enduring platform in the quest for novel therapeutic agents. Its amenability to synthetic modification allows for the creation of a vast chemical space, leading to compounds with a diverse array of biological activities. The continued exploration of structure-activity relationships, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the development of next-generation quinoline-based drugs to address unmet medical needs across a spectrum of diseases. The experimental protocols outlined in this guide provide a foundational framework for the in vitro and in vivo evaluation of these promising compounds, facilitating their journey from the laboratory to the clinic.

References

- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 9. ijmphs.com [ijmphs.com]

- 10. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. colab.ws [colab.ws]

- 19. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 20. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. mdpi.com [mdpi.com]

- 25. discovery.researcher.life [discovery.researcher.life]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 28. Broth microdilution - Wikipedia [en.wikipedia.org]

- 29. Broth Microdilution | MI [microbiology.mlsascp.com]

- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 31. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. benchchem.com [benchchem.com]

- 34. benchchem.com [benchchem.com]

- 35. bio-protocol.org [bio-protocol.org]

- 36. researchgate.net [researchgate.net]

- 37. inotiv.com [inotiv.com]

- 38. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 39. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease [iris.unical.it]

- 40. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 41. mdpi.com [mdpi.com]

- 42. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 43. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 44. benchchem.com [benchchem.com]

- 45. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 46. researchgate.net [researchgate.net]

- 47. sigmaaldrich.com [sigmaaldrich.com]

The Serendipitous Genesis and Enduring Legacy of 4-Hydroxyquinoline-3-Carboxylate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the discovery and history of 4-hydroxyquinoline-3-carboxylate esters, a scaffold that has become a cornerstone in medicinal chemistry. From a chance discovery to a rationally designed pharmacophore, the journey of these compounds offers profound insights into drug development. We will explore the foundational synthetic strategies, the critical role of the 3-carboxylate ester in biological activity, and the evolution of these molecules into potent therapeutic agents.

A Fortuitous Beginning: The Dawn of the Quinolone Era

The story of 4-hydroxyquinoline-3-carboxylate esters is intrinsically linked to the broader history of quinolone antibiotics. The journey began not with a targeted design, but with a serendipitous observation in the 1960s during the synthesis of the antimalarial drug, chloroquine. A byproduct, later identified as a 7-chloro-4-hydroxyquinoline-3-carboxylic acid derivative, was found to possess unexpected antibacterial activity.[1][2] This accidental discovery was the spark that ignited decades of research into this chemical class, ultimately leading to the development of nalidixic acid, the first clinically used quinolone antibiotic.[2][3]

Early research quickly established that the 4-quinolone-3-carboxylic acid motif was essential for the antibacterial properties of these compounds.[4][5] This core structure, particularly the 3-carboxylic acid group in conjunction with the 4-carbonyl function, was found to be critical for targeting the bacterial enzymes DNA gyrase and topoisomerase IV.[5][6]

Foundational Syntheses: Building the Core Scaffold

The ability to rationally synthesize and modify the 4-hydroxyquinoline-3-carboxylate core was pivotal to its development. Two classical named reactions have been instrumental in this endeavor: the Conrad-Limpach synthesis and the Gould-Jacobs reaction.

The Conrad-Limpach Synthesis

Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction involves the condensation of anilines with β-ketoesters.[7][8] The reaction proceeds via a Schiff base intermediate, which then undergoes thermal cyclization to form the 4-hydroxyquinoline ring system.[7] The choice of reaction conditions, particularly temperature, is crucial and can influence the regioselectivity of the final product.[7]

Mechanism of the Conrad-Limpach Synthesis:

The reaction is typically carried out at high temperatures, often in a high-boiling solvent like diphenyl ether or Dowtherm A, to facilitate the intramolecular cyclization.[9][10]

References

- 1. Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 8. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. synarchive.com [synarchive.com]

- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery, requires a comprehensive understanding of its safety and hazard profile for secure handling and effective research. This technical guide provides an in-depth analysis of its known hazards, outlines detailed protocols for safe laboratory practices, and offers guidance on emergency procedures and proper disposal.

Core Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data, this compound presents the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Table 1: GHS Hazard Classification for this compound [1]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Dermal (Suspected) | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation (Suspected) | Category 4 | H332: Harmful if inhaled |

The presence of the bromine atom and the quinoline core contributes to its reactivity and potential for biological effects. The hydroxyquinoline scaffold is a known chelating agent and can interact with various biological targets, which is the basis for its utility in drug development but also a source of its potential toxicity. The ester functional group may be liable to hydrolysis, potentially altering the compound's properties and toxicological profile within a biological system.

Prudent Handling and Exposure Control: A Proactive Approach

A thorough risk assessment is paramount before commencing any experimental work with this compound. The following diagram illustrates a recommended workflow for this critical process.

Caption: Risk Assessment Workflow for Handling this compound.

Engineering Controls: The First Line of Defense

All work involving solid or solutions of this compound should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[2] The solid form is a powder, and any handling that could generate dust must be avoided.[2]

Personal Protective Equipment (PPE): A Necessary Barrier

Appropriate PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are required at all times.[3] A face shield should be worn in situations where there is a risk of splashing.[3]

-

Skin Protection: A lab coat must be worn and kept fastened. Chemical-resistant gloves (e.g., nitrile) should be worn, and it is advisable to double-glove, especially during procedures with a higher risk of contamination.[4] Gloves should be inspected for any signs of degradation before and during use and changed immediately if contaminated.[4]

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, if there is a potential for aerosol generation outside of a containment system, a NIOSH-approved respirator (e.g., an N95 or higher) should be used.[5]

Safe Storage and Handling Practices

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[2][6] It should be stored away from incompatible materials such as strong oxidizing agents.

-

Handling:

Emergency Procedures: Preparedness and Response

Accidents can happen despite the best precautions. Being prepared to respond effectively is crucial to minimizing harm.

First-Aid Measures

The following first-aid measures are recommended in case of exposure. In all instances, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person.

Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

-

Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Ensure adequate ventilation (if safe to do so) and eliminate all ignition sources.

-

Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE, including respiratory protection if necessary.

-

Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain and absorb the spill.[8]

-

Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.

-

Waste Disposal: All contaminated materials, including absorbent pads, PPE, and cleaning supplies, must be collected and disposed of as hazardous waste.[9]

The following decision tree provides a guide for responding to an accidental exposure.

Caption: Accidental Exposure Response Decision Tree.

Fire and Explosion Hazards

While not classified as flammable, this compound may burn if involved in a fire.[10] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7] Suitable extinguishing media include water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8] Hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen bromide gas.[7]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[9] It should be collected in a designated, properly labeled, and sealed container.[9] As a brominated organic compound, it should be segregated into a halogenated organic waste stream.[9] Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[11] Do not dispose of this chemical down the drain or in the regular trash.

Toxicological and Environmental Information

There is limited information available on the environmental hazards of this compound. However, as a general precaution for brominated organic compounds, it should not be released into the environment.[7] Steps should be taken to prevent it from entering drains or waterways.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. By understanding its hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. This guide serves as a foundational resource, but it is imperative that all users consult the most up-to-date Safety Data Sheet and their institution's safety guidelines before commencing any work.

References

- 1. This compound | C12H10BrNO3 | CID 683685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. quora.com [quora.com]

- 4. pppmag.com [pppmag.com]

- 5. gerpac.eu [gerpac.eu]

- 6. usbio.net [usbio.net]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. benchchem.com [benchchem.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. ehs.providence.edu [ehs.providence.edu]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to its structural similarity to quinolone antibiotics and other bioactive molecules, a thorough understanding of its properties is crucial for its potential development as a therapeutic agent. This document collates available experimental data, provides predicted values based on analogous structures, and outlines detailed experimental protocols for the determination of key physicochemical parameters. The guide is structured to offer both foundational knowledge and practical insights for researchers working with this and related quinoline derivatives.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities. From the antimalarial properties of quinine to the antibacterial efficacy of fluoroquinolone antibiotics, the quinoline ring system has proven to be a privileged structure in drug design. The introduction of various substituents onto this scaffold allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, including its solubility, acidity, and ability to interact with biological targets.

This compound incorporates several key features that make it a compound of interest: the 4-hydroxyquinoline core, which is known to exhibit tautomerism and can participate in hydrogen bonding and metal chelation; a bromine substituent at the 7-position, which is expected to increase lipophilicity and may introduce halogen bonding interactions; and an ethyl carboxylate group at the 3-position, a common feature in many quinolone antibiotics that influences the molecule's electronic properties and potential for further chemical modification. A detailed characterization of its physicochemical properties is therefore a critical first step in elucidating its structure-activity relationships and assessing its drug-like potential.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, other parameters are predicted based on the properties of structurally similar compounds.

| Property | Value/Description | Source |

| Molecular Formula | C₁₂H₁₀BrNO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 296.12 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate | --INVALID-LINK--[1] |

| CAS Number | 179943-57-8 | --INVALID-LINK--[1] |

| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |

| Melting Point | >300 °C | --INVALID-LINK--[2] |

| Boiling Point | Predicted: 385.5 ± 37.0 °C | Predicted value |

| Flash Point | Predicted: 186.9 ± 26.5 °C | Predicted value |

| XlogP | 2.7 | --INVALID-LINK--[1] |

| Storage Temperature | -20°C | --INVALID-LINK-- |

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through a multi-step process, culminating in a thermal cyclization reaction. A general synthetic scheme is outlined below.

A generalized synthetic workflow for this compound.

Detailed Synthetic Protocol

A representative experimental procedure for the synthesis of this compound is as follows[2]:

-

Step 1: Synthesis of Diethyl {[(3-bromophenyl)amino]methylene}malonate.

-

3-Bromoaniline is reacted with diethyl ethoxymethylenemalonate. This condensation reaction is typically carried out at elevated temperatures.

-

-

Step 2: Thermal Cyclization.

-

The resulting diethyl {[(3-bromophenyl)amino]methylene}malonate is added to a high-boiling solvent, such as Dowtherm A, and heated to approximately 250°C for a period of time (e.g., 1 hour)[2].

-

Upon cooling, the product precipitates and can be collected by filtration. The crude product is then washed with a suitable solvent to remove impurities.

-

Spectroscopic and Chromatographic Characterization

The unambiguous identification and purity assessment of this compound relies on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

-

Experimental Data (400 MHz, DMSO-d₆):

-

δ 1.07 (t, 3H)

-

δ 1.22 (s, 12H) - Note: This signal is likely due to an impurity or a complexation agent in the provided spectrum and not part of the primary structure.

-

δ 3.16 (q, 2H)

-

δ 7.29 (m, 1H)

-

δ 7.31 (d, 2H)

-

δ 7.61 (s, 1H)

-

δ 7.88 (s, 1H)

-

δ 8.31 (s, 1H)

-

δ 8.65 (s, 1H)

-

δ 9.44 (s, 1H) (Source: ChemicalBook)[2]

-

-

Expected ¹H NMR Spectral Features:

-

Ethyl Group: A triplet integrating to 3H (for the -CH₃) and a quartet integrating to 2H (for the -OCH₂-).

-

Aromatic Protons: Several signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons on the quinoline ring. The exact chemical shifts and coupling patterns will be influenced by the bromo and carboxylate substituents.

-

NH and OH Protons: A broad singlet corresponding to the N-H proton of the quinolone tautomer and a potentially broad singlet for the O-H proton of the 4-hydroxyquinoline tautomer. The position of these signals can be highly dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 NMR)

-

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons: Signals for the ester and quinolone carbonyl carbons are expected in the downfield region (δ 160-180 ppm).

-

Aromatic and Heteroaromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm). The carbon attached to the bromine atom will show a characteristic chemical shift.

-

Ethyl Group Carbons: Signals for the -OCH₂- and -CH₃ carbons of the ethyl group will appear in the upfield region.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected FT-IR Spectral Features:

-

O-H and N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations, indicative of the hydroxyquinoline-quinolone tautomerism and hydrogen bonding.

-

C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group and another strong band around 1640-1660 cm⁻¹ for the quinolone carbonyl group.

-

C=C and C=N Stretching: Aromatic and heteroaromatic ring stretching vibrations in the region of 1450-1620 cm⁻¹.

-

C-Br Stretching: A band in the fingerprint region, typically below 700 cm⁻¹, corresponding to the C-Br stretching vibration.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Mass Spectral Features:

-

Molecular Ion Peak: A prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (296.12 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: Fragmentation may involve the loss of the ethoxy group from the ester, loss of CO, and other characteristic cleavages of the quinoline ring.

-

Solubility and Acidity

The solubility and acidity of this compound are critical parameters that influence its behavior in biological systems and its formulation as a potential drug.

Solubility

While specific experimental solubility data for this compound is not widely available, general trends for quinoline derivatives can be informative. Quinolines are generally soluble in many organic solvents and sparingly soluble in water[3].

-

Expected Solubility Profile:

-

Aqueous Solubility: Expected to be low due to the hydrophobic nature of the bicyclic aromatic system and the bromine substituent. The solubility will be pH-dependent due to the ionizable hydroxyl/amino groups.

-

Organic Solvent Solubility: Expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderately soluble in alcohols like ethanol and methanol.

-

A generalized workflow for the experimental determination of compound solubility.

Acidity (pKa)

The pKa value(s) of the compound will determine its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. The 4-hydroxyquinoline moiety can exist in tautomeric forms, and both the hydroxyl group and the ring nitrogen can be protonated or deprotonated.

-

Predicted pKa:

-

The pKa of the parent 4-hydroxyquinoline is approximately 2.23 and 11.28. The electron-withdrawing effects of the bromo and ethyl carboxylate substituents are expected to lower these pKa values, making the compound more acidic. A precise experimental determination is necessary for an accurate value.

-

Stability and Storage

The stability of a compound under various conditions is a critical factor for its handling, storage, and formulation.

-

Recommended Storage: Commercial suppliers recommend storing this compound at -20°C, suggesting that it may be susceptible to degradation at higher temperatures[4].

-

Potential for Degradation: As with many halogenated organic compounds, there is a potential for degradation upon exposure to light. It is advisable to store the compound in a light-protected container. The ester functionality may also be susceptible to hydrolysis under strongly acidic or basic conditions.

Conclusion and Future Directions

This compound is a molecule with significant potential in the field of medicinal chemistry. This technical guide has summarized its known physicochemical properties and provided a framework for the experimental determination of those that are currently uncharacterized. While some key experimental data, such as detailed spectral analyses, solubility in a range of solvents, and an experimental pKa value, are yet to be reported in the literature, the information provided herein, based on available data and the properties of analogous compounds, offers a solid foundation for researchers.

Future work should focus on the full experimental characterization of this compound to provide a more complete picture of its physicochemical profile. Such data will be invaluable for its potential development as a therapeutic agent and for the design of new quinoline-based molecules with enhanced biological activity and drug-like properties.

References

- 1. This compound | C12H10BrNO3 | CID 683685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-BROMO-4-OXO-1,4-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C12H11NO4 | CID 54684458 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Quinoline Core and the Significance of a Brominated Intermediate

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of activities, including antimalarial, antibacterial, and anticancer properties. Within this privileged heterocyclic family, Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate emerges as a pivotal chemical intermediate. Its strategic bromination at the 7-position provides a versatile handle for further functionalization through cross-coupling reactions, while the 4-hydroxy (or its tautomeric 4-oxo form) and the 3-carboxylate moieties offer additional points for molecular elaboration. This guide provides a comprehensive technical overview of the synthesis, properties, and applications of this valuable building block for scientists engaged in drug discovery and development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrNO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 296.12 g/mol | --INVALID-LINK--[1][2] |

| Appearance | Solid | --INVALID-LINK--[3] |

| CAS Number | 179943-57-8 | --INVALID-LINK--[1][3] |

| IUPAC Name | ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate | --INVALID-LINK--[1] |